molecular formula C12H13NO3S B2466986 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1351643-30-5

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No. B2466986
CAS RN: 1351643-30-5
M. Wt: 251.3
InChI Key: SBNVXICNOUWMRE-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)furan-2-carboxamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives can be achieved by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings can be determined .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

a. Anticancer Properties: Certain thiophene-based compounds have demonstrated anticancer activity. Researchers explore their potential as chemotherapeutic agents by studying their effects on cancer cell lines .

b. Anti-Inflammatory and Analgesic Effects: Thiophene derivatives possess anti-inflammatory and analgesic properties. These compounds may contribute to the development of novel pain-relieving drugs .

c. Antimicrobial Activity: Thiophenes exhibit antimicrobial effects, making them relevant for combating bacterial, fungal, and viral infections .

d. Antihypertensive Properties: Some thiophene-containing molecules have antihypertensive effects, which could be useful in managing high blood pressure .

e. Anti-Atherosclerotic Potential: Researchers investigate thiophene derivatives for their ability to prevent or mitigate atherosclerosis, a condition characterized by plaque buildup in arteries .

Material Science and Organic Electronics

Beyond pharmacology, thiophene derivatives find applications in material science and organic electronics:

a. Organic Semiconductors: Thiophene-based molecules play a crucial role in organic semiconductors. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

b. Corrosion Inhibitors: Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They protect metals from corrosion, extending their lifespan .

Future Directions

Thiophene-based analogs hold promise in various research areas including drug development, catalysis, and material science. They have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-8-4-6-17-11(8)9(14)7-13-12(15)10-3-2-5-16-10/h2-6,9,14H,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNVXICNOUWMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]furan-2-carboxamide

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